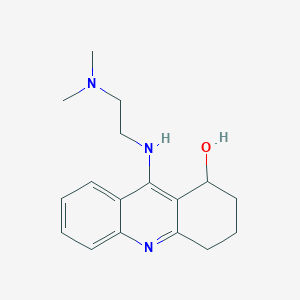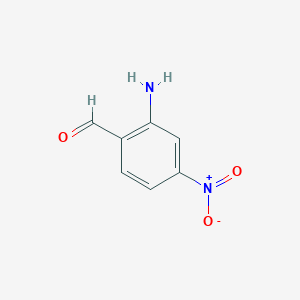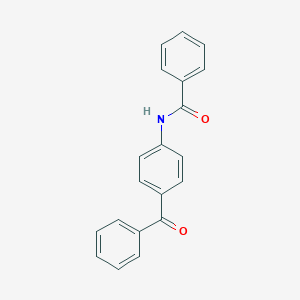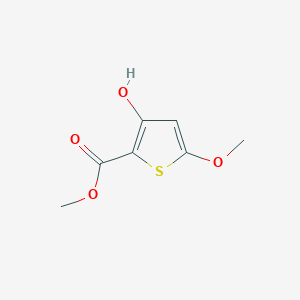
Diacetylcurcumin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DAC involves acetylation processes that increase its hydrophobicity compared to curcumin. One specific study detailed the synthesis of a Cu(II) complex of 4’,4’’-diacetylcurcumin, showcasing the method of reacting diacetylcurcumin with CuCl2 in a solvent mixture to yield the respective complex. This process underlines the synthetic versatility of DAC in forming metal complexes which could have potential applications in various fields including medicinal chemistry (Pham Chien Thang et al., 2020).
Molecular Structure Analysis
The molecular structure of diacetylcurcumin, particularly when complexed with metals, has been elucidated using techniques such as Single Crystal X-ray Diffraction (SC-XRD). The study on the Cu(II) complex of DAC revealed its composition and bidentate ligand nature, highlighting the involvement of the β-diketone moieties in metal binding. This structural information is crucial for understanding the reactivity and potential applications of DAC complexes (Pham Chien Thang et al., 2020).
Chemical Reactions and Properties
DAC engages in various chemical interactions, including binding with proteins and DNA. For instance, its interaction with β-casein nanoparticles was studied through fluorescence quenching experiments and molecular docking, indicating hydrophobic contacts in the protein's hydrophobic core. Such interactions are essential for understanding DAC's biological activities and its potential as a therapeutic agent (F. Mehranfar et al., 2013).
Physical Properties Analysis
Diacetylcurcumin's physical properties, such as its enhanced lipophilicity due to acetylation, play a significant role in its biological applications. The modification aims to overcome curcumin’s poor systemic bioavailability, making DAC a compound of interest for further pharmacological studies. However, detailed studies focusing exclusively on the physical properties of DAC were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of DAC, including its binding affinity to various biomolecules and potential antioxidant effects, have been a subject of research. Its interaction with calf thymus-DNA, for example, was investigated, revealing DAC as a minor groove binder with a preference for A-T rich regions. This kind of chemical interaction is crucial for understanding the mechanism of action of DAC at the molecular level (B. Sahoo et al., 2008).
Applications De Recherche Scientifique
Antioxidant Properties : Diacetylcurcumin enhances the antioxidant property of curcumin by incorporating manganese, which improves superoxide dismutase activity and hydroxyl radical scavenging ability (Vajragupta, Boonchoong, & Berliner, 2004).
Potential in Viral Inhibition : It may act as an inhibitor of SARS-CoV-2 Spike protein and human ACE2 fusion, targeting viral entry into host cells (Singh et al., 2021).
Neuroprotection : Diacetylcurcumin protects against kainic acid-induced neuronal cell death by suppressing nitric oxide levels, potentially being a neuroprotective agent in acute brain pathologies (Sumanont et al., 2006).
Potential in Microscopy and Imaging : Diacetylcurcumin complexes are useful for two-photon microscopy imaging in living cells, showing no significant reduction in cell viability (Zhou et al., 2012).
Antibacterial Activity : It has shown excellent antibacterial activity, reducing bacterial biofilm survival and cellular adhesion, making it a potential prototype for anti-MRSA activity (Sardi et al., 2017).
Binding to Serum Albumin : Diacetylcurcumin binds to human and bovine serum albumin, with the phenolic OH group playing a significant role in the binding process (Mohammadi et al., 2009).
Potential in Treating Arthritis : It significantly inhibits inflammation in both acute and chronic phases of arthritis, demonstrating improved and sustained anti-inflammatory effects compared to curcumin (Escobedo-Martínez et al., 2019).
Iron-Chelating Agent : Diacetylcurcumin has potential as a new iron-chelating agent due to its ability to form complex species with Fe(III) near pH 7 (Borsari et al., 2002).
Antifungal Activities : It has shown antifungal activities against various pathogenic fungal strains, including Candida and Aspergillus species (Afsarian et al., 2019).
Propriétés
IUPAC Name |
[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRYDKSIXWXTSH-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylcurcumin | |
CAS RN |
19697-86-0 | |
| Record name | Diacetylcurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETYLCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



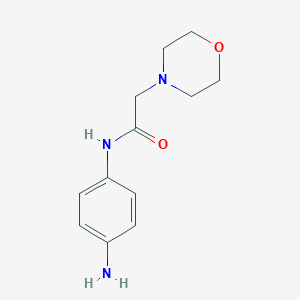
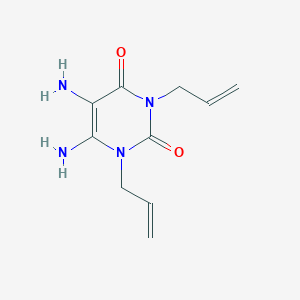
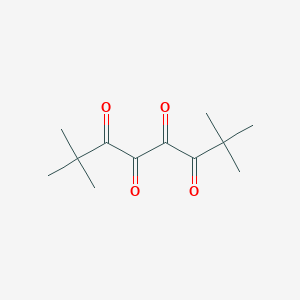
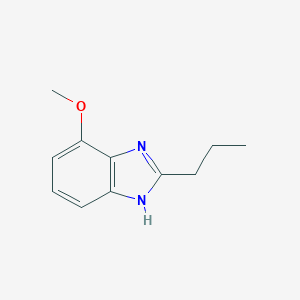
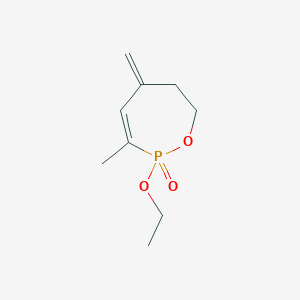
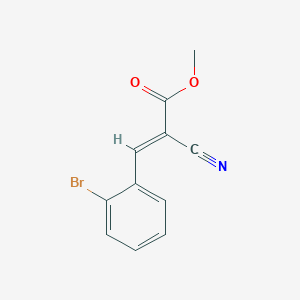
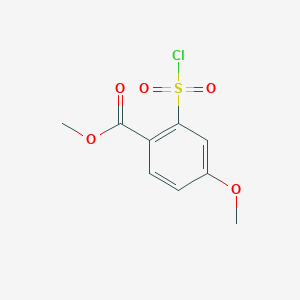
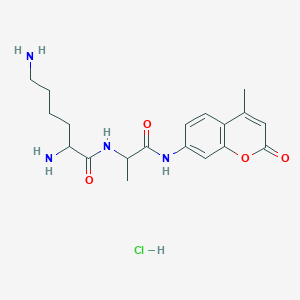

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
